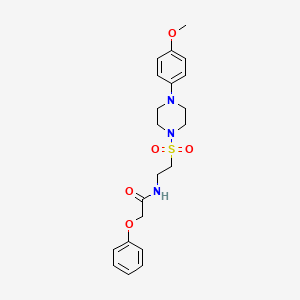

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-9-7-18(8-10-19)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYYWNGUTGGIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Neurological Disorders

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide shows promise in the treatment of neurological disorders. Compounds containing piperazine structures are often explored for their ability to modulate neurotransmitter systems, which is crucial in conditions like depression, anxiety, and schizophrenia. The sulfonamide moiety may enhance binding affinity to serotonin and dopamine receptors, potentially leading to improved therapeutic outcomes .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. A study evaluating similar piperazine-based compounds demonstrated significant anticonvulsant activity in animal models of epilepsy, suggesting that this compound could be developed as a candidate for new antiepileptic drugs (AEDs) .

Anticancer Research

The compound's structural characteristics make it a candidate for anticancer drug development. Studies have shown that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. The ability of this compound to induce apoptosis in cancer cells has been investigated, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound shares structural motifs with several piperazine- and sulfonamide-containing analogs. Key comparisons include:

Pharmacological and Physicochemical Properties

- Target Compound: The 4-methoxyphenyl group may enhance receptor binding (e.g., serotonin 5-HT1A) compared to unsubstituted phenyl analogs. The phenoxyacetamide moiety could improve solubility over purely aromatic systems .

- Fluorophenyl Analog () : The 4-fluorophenyl substituent increases metabolic stability and blood-brain barrier penetration relative to methoxy groups, favoring CNS-targeted applications .

Stability and Toxicity

- Target Compound: The sulfonyl group may reduce hepatic metabolism compared to ester or amide-only analogs. However, the phenoxy group could pose photodegradation risks .

- N-Phenyl-2-(piperazin-1-yl)acetamide () : Classified as hazardous upon inhalation or skin contact, suggesting similar safety precautions for the target compound .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 460.6 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) activity.

This compound is primarily investigated for its role as an acetylcholinesterase inhibitor . This mechanism involves binding to the active site of the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine in the synaptic cleft. Consequently, this leads to increased cholinergic neurotransmission, which is crucial for cognitive functions and has implications in treating neurodegenerative diseases like Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that compounds with similar structures have demonstrated neuroprotective properties. Studies have shown that acetylcholinesterase inhibitors can improve memory and cognitive function in animal models of Alzheimer's disease .

2. Antimicrobial Properties

The sulfonamide group within the compound is associated with antibacterial activity. Various studies have reported that piperazine derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their efficacy against strains such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, derivatives with similar moieties have shown promising results against breast cancer cells .

Research Findings and Case Studies

Q & A

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous purification to remove residuals .

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk side reactions (e.g., sulfone overoxidation) .

- Yield Optimization : Column chromatography or recrystallization is critical for purity (>95%), with yields ranging from 23% to 85% depending on steric hindrance and substituent reactivity .

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized for structural elucidation of this compound?

Q. Basic

- 1H/13C-NMR :

- Piperazine Ring Protons : Resonate at δ 2.5–3.5 ppm (N-CH2) and δ 3.8–4.2 ppm (sulfonyl-adjacent CH2) .

- Aromatic Regions : Phenoxy protons appear as multiplets at δ 6.8–7.5 ppm; methoxy groups show singlets at δ ~3.7 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 463.18) with <5 ppm error for precise formula validation .

- X-ray Crystallography : Resolve ambiguities in sulfonyl-piperazine geometry, as seen in related N-(substituted phenyl)acetamide structures .

What in vitro models are appropriate for evaluating the pharmacological activity of this compound, and how should controls be designed?

Q. Advanced

- Target Identification :

- Cell-Based Models :

- Controls : Include positive controls (e.g., VX-770 for CFTR ) and vehicle-only groups to isolate compound-specific effects.

How do structural modifications at the piperazine or phenoxyacetamide moieties affect the compound's biological activity, based on existing SAR studies?

Q. Advanced

Key Insight : Introducing a trifluoromethyl group (e.g., at the acetamide chain) enhances lipophilicity and target engagement, as seen in analogous compounds .

What strategies can resolve contradictions in reported biological activity data across different studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.